Product packaging for Canophyllol(Cat. No.:CAS No. 14440-41-6)

Canophyllol

Cat. No.: B082268
CAS No.: 14440-41-6
M. Wt: 442.7 g/mol
InChI Key: YPWQSKQSNNTXOL-TWWFCBCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Canophyllol is a pentacyclic triterpenoid compound belonging to the friedelane class, characterized by its distinct rigid, fused-ring molecular structure with the molecular formula C30H50O2 and a molecular weight of 442.7 g/mol . This compound is sourced from various plant species, with a prominent presence in the genus Calophyllum , including Calophyllum inophyllum , Calophyllum apetalum , and Calophyllum tetrapterum . It is frequently co-isolated with other related triterpenes such as friedelin and canophyllic acid . In research settings, this compound is of significant interest due to the wide range of biological activities exhibited by triterpenoids. The genus Calophyllum , from which it is derived, is known to produce compounds with documented cytotoxic effects against human tumor cell lines, including leukemia . While specific mechanistic studies on this compound are ongoing, friedelane-type triterpenoids, in general, are investigated for their potential to inhibit cancer cell proliferation . Furthermore, plants in the Calophyllum genus have a history of traditional use for treating inflammation and infections, suggesting potential research avenues for this compound in these areas . Its value to researchers lies in its role as a pure, well-characterized natural product for studying the mechanisms of triterpenoid bioactivity, structure-activity relationships, and its potential as a lead compound in various biological investigations. This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O2 B082268 Canophyllol CAS No. 14440-41-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14440-41-6

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(4R,4aS,6aS,6aS,6bR,8aS,12aS,14aS,14bS)-8a-(hydroxymethyl)-4,4a,6a,6b,11,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one

InChI

InChI=1S/C30H50O2/c1-20-21(32)8-9-22-26(20,4)11-10-23-27(22,5)13-14-29(7)24-18-25(2,3)12-16-30(24,19-31)17-15-28(23,29)6/h20,22-24,31H,8-19H2,1-7H3/t20-,22+,23-,24-,26+,27-,28+,29-,30+/m0/s1

InChI Key

YPWQSKQSNNTXOL-TWWFCBCGSA-N

SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C)C

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)C)C

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C)C

Origin of Product

United States

Isolation and Purification Methodologies

Conventional Extraction Techniques

Conventional extraction methods are well-established procedures that typically involve the use of solvents to isolate target compounds from plant materials mdpi.commdpi.com. These techniques, including maceration, percolation, and Soxhlet extraction, have been widely applied in the phytochemical study of plants containing canophyllol mdpi.com.

The principle of solvent-based extraction hinges on the solubility of the target compound in a selected solvent or solvent system nih.gov. The choice of solvent is crucial, with polarity playing a significant role in extraction efficiency mdpi.com. For the extraction of compounds from Calophyllum inophyllum, a variety of solvents such as n-hexane, ethyl acetate, methanol, ethanol, and acetone have been utilized mdpi.com.

Studies have shown that solvent polarity directly impacts the yield of extracts. For instance, in the sequential extraction of C. inophyllum flowers, methanol (a polar solvent) yielded the highest extract amount, while less polar solvents like ethyl acetate and n-hexane produced lower yields mdpi.com. Binary solvent systems, such as a mixture of n-hexane and alcohol, have also been effectively used to simultaneously extract and purify oil and resin components from Calophyllum seeds, which are known to contain this compound scispace.comresearchgate.net. The ratio of the solvents in such mixtures is a key parameter affecting the yield and quality of the extract researchgate.net.

Table 1: Effect of Solvent Polarity on Extraction Yield from C. inophyllum Flower mdpi.com

SolventPolarityYield (%)
MethanolHigh58.89
Ethyl AcetateMedium5.68
n-HexaneLow1.64

Maceration is a simple and common conventional method involving the soaking of plant material in a solvent for a specified period, often with periodic agitation mdpi.comnih.govnih.gov. It is particularly suitable for thermolabile compounds as it is typically conducted at room temperature nih.gov. Dynamic maceration involves agitation to enhance the extraction process nih.gov. Research on fresh fruit peels of C. inophyllum using maceration reported that methanolic crude extracts yielded the highest amount compared to ethyl acetate and n-hexane mdpi.com.

Percolation is a continuous process where a solvent is gradually passed through the plant material, allowing for a more efficient extraction compared to maceration as the saturated solvent is constantly replaced with fresh solvent nih.govresearchgate.net. An investigation into the optimal conditions for extracting phenolic and flavonoid compounds from C. inophyllum leaves utilized the percolation method . The study explored various solvents and temperatures, finding that an 80% methanol-in-water solution at 30°C for 48 hours yielded the highest total phenolic content .

Soxhlet extraction is a continuous extraction method that uses a smaller amount of solvent, which is repeatedly vaporized and condensed to wash through the solid plant material held in a thimble mdpi.comnih.govresearchgate.net. This technique combines the advantages of reflux and percolation, offering high extraction efficiency nih.gov. However, the prolonged exposure to heat makes it unsuitable for heat-sensitive compounds mdpi.comnih.gov. It is a commonly used conventional method for extracting bioactive compounds from C. inophyllum mdpi.com.

Reflux extraction involves boiling the solvent with the plant material, with the solvent vapors being condensed and returned to the extraction flask mdpi.comreddit.com. This method enhances the extraction rate but, similar to Soxhlet, the sustained high temperature can be detrimental to thermolabile compounds mdpi.com. Comparisons between Soxhlet and reflux techniques have shown differences in extractability for certain compounds, with Soxhlet being more effective for phthalates in one study, while other compounds showed little difference nih.gov.

Advanced Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, advanced extraction technologies have been developed nih.govnih.gov. These modern techniques, including Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), are often referred to as "green" technologies due to their increased efficiency and reduced environmental impact researchgate.net.

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent nih.govbotanyjournals.com. The collapse of these cavitation bubbles near the cell walls of the plant material generates high local pressures and temperatures, leading to cell wall disruption and enhanced release of intracellular compounds into the solvent nih.gov. This process accelerates mass transfer, reduces extraction time and solvent consumption, and often increases extraction yield nih.govnih.gov.

UAE has been successfully applied to extract oil from the seeds of C. inophyllum. One study optimized various parameters to achieve the highest oil yield mdpi.com. The results indicated that UAE could produce a higher oil yield (60%) compared to Soxhlet (56%) and traditional solvent stirring (30%) mdpi.com.

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction of Oil from C. inophyllum Seeds mdpi.com

ParameterOptimal Value
Solventn-Hexane
Extraction Time20 min
Ultrasonic Power210 W
Extraction Temperature40 °C
Liquid-to-Solid Ratio20 mL/g
Highest Oil Yield55.44 ± 0.53%

Microwave-Assisted Extraction (MAE) is an advanced technique that uses microwave energy to heat the solvent and plant material nih.govmdpi.com. Polar molecules within the sample matrix absorb microwave energy, leading to rapid, volumetric heating through dipole rotation and ionic conduction nih.govmdpi.comresearchgate.net. This internal heating causes a swift build-up of pressure within the plant cells, leading to their rupture and the release of bioactive compounds researchgate.net. The primary advantages of MAE include significantly shorter extraction times, reduced solvent usage, and often higher extraction yields compared to conventional methods researchgate.netnih.gov.

While specific studies detailing the MAE of this compound are not prevalent, the technique is widely recognized as a highly efficient method for extracting various phytochemicals, including phenolics, flavonoids, and terpenes, from diverse plant materials botanyjournals.commdpi.comnih.govnih.gov. The efficiency of MAE is influenced by factors such as microwave power, extraction time, temperature, and the solvent-to-biomass ratio mdpi.comresearchgate.net.

Table 3: General Parameters Investigated in Microwave-Assisted Extraction Optimization mdpi.comresearchgate.net

ParameterTypical Range Investigated
Microwave Power300–800 W
Extraction Temperature40–60 °C
Extraction Duration5–25 min
Solvent-to-Biomass Ratio20–90 mL/g

Chromatographic Separation and Purification

Following initial extraction, the resulting crude extract contains a complex mixture of phytochemicals. Therefore, chromatographic techniques are indispensable for the separation and purification of the target compound, this compound unite.it. A combination of different chromatographic methods is often employed to achieve high purity nih.gov.

Column chromatography is a fundamental and widely used method for the purification of compounds from plant extracts . This technique separates substances based on their differential adsorption to a solid stationary phase, typically silica gel, while a liquid mobile phase passes through the column uliege.beresearchgate.net. For the isolation of this compound and other triterpenes from Calophyllum species, column chromatography is a critical step researchgate.net.

In a typical procedure, the crude extract is loaded onto a column packed with silica gel. A solvent or a mixture of solvents (the eluent) is then passed through the column. Compounds are separated based on their polarity; less polar compounds elute faster, while more polar compounds are retained longer on the silica gel. Researchers have successfully used gradient elution with solvent systems such as hexane and mixtures of hexane and ethyl acetate to fractionate extracts and isolate individual compounds . The progress of the separation is often monitored by Thin Layer Chromatography (TLC) to identify fractions containing the desired compound .

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purification and purity assessment of isolated compounds unite.it. It offers high resolution, speed, and sensitivity, making it superior to standard column chromatography for obtaining highly pure compounds researchgate.netyoutube.com. HPLC is particularly advantageous over Gas Chromatography (GC) for analyzing non-volatile and thermally sensitive compounds like this compound, as it avoids the high temperatures that can cause decomposition youtube.com.

For analyzing compounds from Calophyllum inophyllum, reversed-phase HPLC is commonly employed uii.ac.id. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a gradient mixture of water and a solvent such as acetonitrile or methanol uii.ac.idmdpi.com. The homogeneity of a purified compound from C. inophyllum has been confirmed by a single peak in an HPLC chromatogram .

Table 3: Example HPLC Conditions for Analysis of Calophyllum Compounds

ParameterDescriptionReference Example (for related compounds)
Column The stationary phase where separation occurs. Reversed-phase columns are common.Cosmosil 5C18-AR-II analytical column with a µBondpack C18 pre-column. uii.ac.id
Mobile Phase The solvent that moves the sample through the column. Gradient elution is often used.A gradient of water and acetonitrile (e.g., starting with 30:70 v/v and shifting to 100% acetonitrile). uii.ac.id
Detection The method used to detect the compound as it elutes from the column.UV detection at a specific wavelength (λmax), such as 211 nm.
Retention Time (Rt) The time it takes for a compound to travel from the injector to the detector.A pure compound will exhibit a single peak at a characteristic retention time, e.g., 9.6 minutes.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a vital technique for the identification and structural analysis of volatile and semi-volatile compounds mdpi.commdpi.com. While this compound itself is a non-volatile triterpenoid (B12794562), GC analysis can be performed after a derivatization step to increase its volatility mdpi.com. The availability of mass spectra for this compound in databases under GC conditions suggests its amenability to this technique spectrabase.com.

GC separates compounds based on their boiling points and interactions with a stationary phase within a long, thin capillary column. The separated compounds are then detected, often by a mass spectrometer, which provides a mass spectrum that can serve as a molecular fingerprint for identification. For related terpenoid compounds, specific GC columns and temperature programs have been established to achieve effective separation nist.gov.

Table 4: Example GC Parameters for Analysis of Related Terpenoids

ParameterDescriptionReference Example (for Caryophyllenol) nist.gov
Column Type Capillary columns are standard, offering high resolution.Capillary
Stationary Phase The coating inside the column that interacts with the analytes.HP-5MS, CP Sil 5 CB, OV-1
Temperature Program The column temperature is increased over time (ramped) to elute compounds with different boiling points.Example: Start at 60°C, ramp at 3 K/min to 280°C.
Carrier Gas An inert gas that moves the sample through the column.Helium (He) or Nitrogen (N2)

Methodological Considerations for Reproducibility

Achieving reproducible isolation of this compound is paramount for consistent research and potential applications. Reproducibility depends on the stringent control of all experimental variables during both extraction and purification researchgate.net. Factors such as the plant part used, harvesting period, and the specific extraction method can lead to significant variability in yield and purity uii.ac.id.

For extraction processes like PLE and SFE, precise control over temperature, pressure, solvent composition, and extraction time is crucial mdpi.comnih.gov. Any deviation in these parameters can alter the extraction efficiency and the profile of co-extracted compounds.

In chromatography, reproducibility is ensured by the consistent use of the same stationary phase (e.g., silica gel from the same batch), a precisely prepared mobile phase, and controlled column packing and elution conditions. The development of standardized analytical methods, validated for precision and recovery, is essential for reliable quantification and comparison of results across different studies researchgate.netuii.ac.id. A detailed, step-by-step procedure involving multiple chromatographic techniques has been reported to enable the reproducible isolation of pure compounds from Calophyllum stem bark researchgate.net.

Solvent Polarity Optimization

The principle of "like dissolves like" is fundamental to the extraction of this compound. The selection of an appropriate solvent system, based on polarity, is a crucial first step. This compound, a coumarin, possesses a moderate polarity. Therefore, the optimization of solvent polarity is key to achieving a high extraction yield and minimizing the co-extraction of undesirable compounds.

Research on the extraction of bioactive compounds from Calophyllum inophyllum has demonstrated the significance of solvent choice. For instance, in the extraction of compounds from the leaves, a solvent system of 80% methanol in water was found to be optimal for achieving the highest total phenolic content its.ac.id. In another study focusing on the separation of xanthones and coumarins from the leaf extract, a 50% methanol solution was identified as the most effective for recovering coumarins researchgate.net.

The optimization process often involves a systematic variation of solvent systems with differing polarities. A common approach is to start with a non-polar solvent, such as hexane, to remove lipids and other non-polar constituents. This is followed by extraction with solvents of increasing polarity, such as ethyl acetate, acetone, and methanol, or mixtures thereof. The fractions are then analyzed for the presence and concentration of this compound to determine the optimal solvent or solvent gradient.

Table 1: Illustrative Solvent Systems for the Extraction of Coumarins from Calophyllum inophyllum

Solvent System Polarity Index Rationale
n-Hexane 0.1 Defatting and removal of non-polar compounds.
Ethyl Acetate 4.4 Extraction of medium-polarity compounds, including some coumarins.
Acetone 5.1 Effective for a broad range of polarities.
Methanol 5.1 Extraction of polar compounds, including glycosides and more polar coumarins.
50% Methanol/Water Higher Increased polarity for selective extraction of certain coumarins. researchgate.net

Purity Assessment via Tandem Techniques (GC-MS, HPLC-DAD)

Following extraction and preliminary purification steps, the purity of the isolated this compound must be rigorously assessed. This is typically achieved using a combination of chromatographic and spectrometric techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to enhance its amenability to GC analysis. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and provides a unique mass spectrum, which acts as a molecular fingerprint, allowing for confident identification and quantification.

A validated GC-MS method for the determination of calophyllolide, a compound structurally similar to this compound, provides a useful reference for the parameters that could be adapted for this compound analysis researchgate.net.

Table 2: Exemplar GC-MS Parameters for the Analysis of a Related Coumarin (Calophyllolide)

Parameter Specification
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 250°C
Oven Program Initial temperature of 100°C, ramped to 280°C at 10°C/min, hold for 10 min
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Impact (EI) at 70 eV

| Mass Range | 50-550 amu |

Note: These parameters for calophyllolide analysis can serve as a starting point for developing a method for this compound.

High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The Diode-Array Detector (DAD) provides UV-Vis spectra of the eluting peaks, which aids in peak identification and purity assessment by comparing the spectrum to that of a known standard.

A typical HPLC-DAD method for the analysis of phytochemicals involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol. A gradient elution is commonly employed to achieve optimal separation of compounds with varying polarities.

Table 3: General HPLC-DAD Parameters for Phytochemical Analysis

Parameter Specification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol
Elution Gradient program (e.g., starting with a higher percentage of A and gradually increasing B)
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25-30°C)
Detection Diode-Array Detector (DAD) scanning a range of wavelengths (e.g., 200-400 nm)

| Injection Volume | 10-20 µL |

Method validation for both GC-MS and HPLC-DAD is essential and typically includes the assessment of linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results mdpi.commdpi.com.

Adherence to Phytochemical Reproducibility Guidelines

To ensure the reliability and comparability of research findings on this compound, it is imperative to adhere to established guidelines for phytochemical research. While specific guidelines for this compound are not explicitly defined, general principles of phytochemical reproducibility should be rigorously followed. These guidelines emphasize the importance of meticulous documentation and standardization at every stage of the research process.

Key aspects of adherence to these guidelines include:

Botanical Authentication: The precise identification and authentication of the plant material (Calophyllum inophyllum) are paramount. This includes documenting the species, collection location, date of collection, and voucher specimen deposition in a recognized herbarium.

Standardized Extraction and Isolation Procedures: The methods used for extraction, fractionation, and purification of this compound should be described in sufficient detail to allow for replication by other researchers. This includes specifying the plant part used, drying methods, solvent systems, extraction times, and chromatographic conditions.

Chemical Characterization: The identity and purity of the isolated this compound must be unequivocally established using a combination of spectroscopic and spectrometric techniques (e.g., NMR, MS, UV, IR).

Quantitative Analysis: The concentration of this compound in the plant material or extract should be determined using a validated analytical method (e.g., HPLC-DAD, GC-MS) with appropriate reference standards.

Reporting and Data Sharing: All experimental details, including raw data where appropriate, should be made available to the scientific community to facilitate transparency and reproducibility.

By adhering to these principles, researchers can contribute to a robust and reliable body of knowledge on the chemical properties and biological activities of this compound.

Biosynthesis and Metabolic Pathways of Canophyllol

Precursor Identification and Pathway Elucidation

The biosynthesis of canophyllol, like other triterpenoids, begins with the cytosolic mevalonate (B85504) (MVA) pathway, which provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net These units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head to create the 30-carbon acyclic precursor, squalene (B77637). nih.govcabidigitallibrary.orgresearchgate.net

The crucial step in the formation of the friedelane (B3271969) skeleton is the cyclization of 2,3-oxidosqualene (B107256), which is formed from the oxidation of squalene. nih.govnih.gov This complex cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govnih.gov Specifically for friedelane-type triterpenes, a friedelin (B1674157) synthase is responsible for converting 2,3-oxidosqualene into friedelin, the parent compound of the friedelane family. nih.govresearchgate.net While the specific OSC responsible for friedelin synthesis in Calophyllum species has not been definitively identified, studies on other plants, such as Tripterygium wilfordii, have identified specific OSCs (TwOSC1 and TwOSC3) that produce friedelin as their major product. nih.govccmu.edu.cn

Following the formation of the friedelin backbone, a series of post-cyclization modifications, primarily oxidations, are carried out by cytochrome P450 monooxygenases (CYP450s) and potentially other enzymes like reductases and transferases. cjnmcpu.commdpi.com In the case of this compound, it is hypothesized that friedelin undergoes hydroxylation to form this compound. Canophyllic acid, another friedelane triterpenoid (B12794562) found in Calophyllum, can also be a precursor to this compound through the reduction of its carboxylic acid group. nih.govresearchgate.net

Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of this compound

Compound NameChemical ClassRole in Biosynthesis
Isopentenyl pyrophosphate (IPP)IsoprenoidC5 building block from the MVA pathway
Dimethylallyl pyrophosphate (DMAPP)IsoprenoidC5 building block, isomer of IPP
Farnesyl pyrophosphate (FPP)SesquiterpenoidC15 intermediate
SqualeneTriterpeneC30 linear precursor
2,3-OxidosqualeneTriterpenoid epoxideDirect substrate for cyclization
FriedelinFriedelane TriterpenoidParent skeleton of the friedelane class
Canophyllic acidFriedelane TriterpenoidPotential immediate precursor to this compound

Influence of Environmental Stress Factors on this compound Accumulation

The production of secondary metabolites like this compound is often influenced by various environmental stress factors as part of a plant's defense mechanism.

Nitrogen is a crucial element for plant growth and is a component of many primary metabolites, including amino acids and nucleic acids. researchgate.net Nitrogen deficiency often leads to a shift in plant metabolism, favoring the production of carbon-based secondary metabolites, such as terpenoids, as the plant's resources are diverted from growth to defense. nih.govacademicjournals.org Studies on Calophyllum inophyllum seedlings have shown that nitrogen fertilization significantly affects their growth and photosynthetic rates. researchgate.netresearchgate.net While direct studies on this compound accumulation under nitrogen deficiency are limited, it is plausible that such conditions could enhance its production in Calophyllum species by increasing the availability of carbon precursors for the isoprenoid pathway. nih.gov

Osmotic stress, typically caused by drought or high salinity, can trigger a range of physiological and biochemical responses in plants. The accumulation of secondary metabolites, including triterpenoids, is a common response to osmotic stress, as these compounds can play a role in protecting cellular structures and scavenging reactive oxygen species (ROS). While specific research on the effect of osmotic stress on this compound accumulation is not available, the general trend observed in many plant species suggests that such stress could potentially lead to an increase in its biosynthesis.

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), and the plant's ability to detoxify them. mdpi.com ROS can act as signaling molecules that trigger various defense responses, including the synthesis of antioxidant compounds. mdpi.com Triterpenoids, including friedelane derivatives, have been shown to possess antioxidant properties. nih.gov It is therefore likely that an increase in oxidative stress could lead to the upregulation of the this compound biosynthetic pathway as a protective measure. H2O2, as a key signaling molecule in the oxidative stress response, may play a role in activating the transcription factors that regulate the genes involved in this compound synthesis. mdpi.com

Genetic and Enzymatic Regulation of this compound Biosynthesis

The biosynthesis of this compound is under tight genetic and enzymatic control. The key regulatory points in the pathway are the enzymes that catalyze the rate-limiting steps.

The initial stages of the isoprenoid pathway are regulated by enzymes such as HMG-CoA reductase (HMGR) in the MVA pathway. nih.govresearchgate.net However, the most critical enzymes for determining the final triterpenoid structure are the oxidosqualene cyclases (OSCs) and the subsequent modifying enzymes like CYP450s.

Oxidosqualene Cyclases (OSCs): These enzymes are pivotal as they catalyze the cyclization of the linear 2,3-oxidosqualene into the specific multi-ringed triterpene skeleton. nih.govwikipedia.orgnih.govmdpi.com The expression of OSC genes is often tissue-specific and can be induced by various developmental and environmental cues. The identification and characterization of the specific friedelin synthase gene in Calophyllum would be a significant step in understanding the genetic regulation of this compound biosynthesis.

Cytochrome P450s (CYP450s): This large family of enzymes is responsible for the extensive functionalization of the triterpene backbone, leading to the vast diversity of triterpenoids. cjnmcpu.commdpi.com The hydroxylation of friedelin to this compound is likely catalyzed by a specific CYP450. The expression of these CYP450 genes is also highly regulated and can be influenced by stress signals and developmental programs. nih.govnih.gov

Transcription Factors: The expression of the biosynthetic genes, including OSCs and CYP450s, is controlled by various transcription factors. While the specific transcription factors regulating this compound biosynthesis are unknown, in other plants, transcription factor families such as WRKY, bHLH, and AP2/ERF have been shown to regulate triterpenoid biosynthesis.

Table 2: Key Enzyme Classes in this compound Biosynthesis

Enzyme ClassAbbreviationFunction
HMG-CoA ReductaseHMGRRate-limiting enzyme in the MVA pathway
Squalene SynthaseSQSCatalyzes the formation of squalene
Squalene EpoxidaseSECatalyzes the oxidation of squalene to 2,3-oxidosqualene
Oxidosqualene CyclaseOSCCatalyzes the cyclization of 2,3-oxidosqualene to friedelin
Cytochrome P450CYP450Catalyzes oxidative modifications of the friedelane skeleton

Impact of Mineral Nutrients on Triterpenoid Biosynthesis (e.g., Ca2+, K+)

Mineral nutrients are essential for plant growth and development, and they can also influence the production of secondary metabolites.

Calcium (Ca2+): Calcium is an important second messenger in plant signal transduction pathways. nih.gov Various environmental stimuli can trigger changes in intracellular Ca2+ concentrations, which in turn can activate downstream signaling cascades, including the expression of genes involved in secondary metabolism. For instance, studies in the fungus Sanghuangporus baumii have shown that Ca2+ can induce the biosynthesis of triterpenoids by activating the terpenoid backbone biosynthesis pathway. nih.gov It is plausible that Ca2+ signaling also plays a role in regulating this compound biosynthesis in Calophyllum in response to stress.

Preclinical Pharmacological Investigations and Molecular Mechanisms

Anti-diabetic Activity and Mechanistic Insights

Canophyllol, a friedelane-type triterpene, has been identified as a compound with significant anti-diabetic potential. nih.gov Preclinical studies, both in vitro and in vivo, have explored its mechanisms of action, revealing its influence on key metabolic pathways that are often dysregulated in type 2 diabetes. nih.govrsc.org Research indicates that this compound's therapeutic effects stem from its ability to modulate glucose and lipid metabolism through the regulation of critical signaling proteins and transcription factors. nih.govrsc.org

In vivo studies using KK-Ay diabetic mice, a model for type 2 diabetes, have demonstrated that this compound administration significantly improves glucose tolerance. nih.govrsc.org Treatment with the compound was also found to normalize serum insulin (B600854) levels, suggesting a positive impact on pancreatic function and insulin sensitivity. nih.govresearchgate.net These findings indicate that this compound can effectively ameliorate the state of hyperglycemia and hyperinsulinism characteristic of type 2 diabetes. nih.govresearchgate.net

A primary mechanism underlying the anti-diabetic effects of this compound is its ability to activate AMP-activated protein kinase (AMPK). nih.govmdpi.com AMPK is a crucial energy sensor in cells that, when activated, switches on catabolic pathways to produce ATP and switches off anabolic pathways that consume ATP. Investigations have shown that this compound promotes the phosphorylation of the AMPKα subunit (p-AMPKα), which is the active form of the enzyme. nih.govrsc.org This activation was observed in key metabolic tissues, including the liver, skeletal muscle, and white adipose tissue (WAT) of diabetic mice treated with this compound. nih.govresearchgate.net The activation of AMPK is central to many of the beneficial metabolic effects of the compound. mdpi.com

This compound has been shown to modulate the expression of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and is also involved in glucose and lipid metabolism. nih.govrsc.org In diabetic KK-Ay mice, which exhibit increased hepatic expression of PPARγ associated with liver steatosis, treatment with this compound led to a decreased expression of PPARγ in both the liver and white adipose tissue. rsc.org This downregulation of PPARγ is associated with an amelioration of hepatic steatosis and a reduction in the size of adipocytes, indicating an anti-obesity effect. rsc.org

A significant finding is this compound's ability to enhance glucose uptake in insulin-sensitive tissues. mdpi.com This is achieved through the activation of the AMPK pathway, which subsequently promotes the expression and translocation of glucose transporter 4 (GLUT4). nih.govmdpi.com GLUT4 is the primary insulin-responsive glucose transporter found in skeletal muscle and adipose tissue. ub.edu

In vitro studies using L6 myotubes (a rat skeletal muscle cell line) revealed that this compound increased GLUT4 translocation to the cell surface by 2.6-fold and enhanced glucose uptake by 1.71-fold compared to untreated cells. nih.govrsc.orgresearchgate.net Critically, the use of Compound C, an AMPK inhibitor, completely blocked the this compound-induced GLUT4 translocation, confirming that this effect is mediated by AMPK activation. nih.govrsc.orgresearchgate.net Furthermore, in vivo studies in diabetic mice showed increased GLUT4 expression in both skeletal muscle and white adipose tissue following this compound treatment. nih.gov

In Vitro Effects of this compound on L6 Myotubes
Parameter Fold Increase vs. Control
GLUT4 Translocation2.60
Glucose Uptake1.71

Data derived from studies on L6-myotube models. nih.govresearchgate.net

This compound demonstrates a potent ability to reduce hyperglycemia and improve disordered lipid metabolism. nih.govrsc.org In diabetic mice, treatment with this compound led to a significant reduction in fasting blood glucose levels. acs.org Concurrently, it ameliorated dyslipidemia by improving several key lipid profile markers. rsc.org

The compound was found to significantly decrease the levels of triglycerides (TG), total cholesterol (TC), and free fatty acids (FFA) in both the liver and skeletal muscle of diabetic mice. rsc.org This improvement in lipid homeostasis is linked to the activation of the AMPK pathway, which in turn leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC). nih.govrsc.org ACC is a rate-limiting enzyme in fatty acid synthesis, and its inhibition by this compound helps to reduce lipid accumulation. nih.gov Histopathological analysis confirmed that this compound treatment reduced the hypertrophy of hepatocytes and improved the pathological state of the liver. rsc.org

Effect of this compound on Lipid Markers in Diabetic Mice
Metabolic Marker Observed Effect
Triglycerides (TG)Reduced in liver and skeletal muscle
Total Cholesterol (TC)Reduced in liver and skeletal muscle
Free Fatty Acids (FFA)Reduced in liver and skeletal muscle
Acetyl-CoA Carboxylase (ACC)Activity inhibited via phosphorylation

Findings from in vivo studies in KK-Ay diabetic mice. rsc.org

The preclinical investigation of this compound's anti-diabetic properties has relied on established in vitro cell models that are crucial for studying cellular and molecular mechanisms. nih.gov

L6 Myotubes : This rat skeletal muscle cell line is a widely used model for studying glucose uptake and metabolism. google.comrsc.org Once myoblasts differentiate into myotubes, they express insulin-responsive GLUT4 and are an excellent system to perform glucose uptake assays and GLUT4 translocation studies. nih.govacgpubs.org Research on this compound utilized L6 myotubes to demonstrate the compound's direct effects on enhancing glucose uptake and to confirm the involvement of the AMPK/GLUT4 pathway through the use of specific inhibitors. nih.govrsc.org

3T3-L1 Adipocytes : The 3T3-L1 mouse cell line can be differentiated from fibroblasts into adipocytes, making it an invaluable tool for studying adipogenesis, lipid metabolism, and insulin signaling. google.comnih.gov These cells express key proteins involved in glucose and lipid metabolism, such as GLUT4 and PPARγ. researchgate.net While the primary studies on this compound focused on L6 cells, 3T3-L1 adipocytes are a standard model used to investigate the effects of compounds on adipocyte differentiation, lipolysis, and glucose utilization, complementing the findings from muscle cell lines. google.compreprints.org

Antioxidant Properties and Cellular Protection

This compound has demonstrated notable antioxidant capabilities, which are fundamental to its potential in protecting cells from various forms of damage. ontosight.ai These properties are crucial for mitigating conditions associated with oxidative stress.

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. ontosight.ai Research indicates that this compound can engage in multiple mechanisms to exert its antioxidant effects, including the chelation of divalent metal ions and the trapping of dicarbonylated species, which are involved in the formation of advanced glycation end-products (AGEs). researchgate.net By neutralizing reactive oxygen species (ROS), this compound helps to interrupt oxidative chain reactions that can lead to cellular damage. bioline.org.brnih.gov Phenolic compounds, a broad class to which many natural antioxidants belong, are known to protect cell membranes and their components by adsorbing to the membrane surface and scavenging free radicals formed during events like lipid peroxidation. nih.gov

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with its antioxidant defense systems. nih.govresearchgate.net This imbalance can lead to significant damage to vital cellular components such as lipids, proteins, and DNA. nih.gov The accumulation of such damage is implicated in the pathophysiology of numerous diseases. ontosight.ai this compound contributes to cellular protection by mitigating this oxidative stress. ontosight.ai By scavenging free radicals, it helps to preserve cellular redox homeostasis and protect cells from oxidative damage, which is a key factor in preventing the initiation of pathological pathways. mdpi.com

The antioxidant potential of this compound and extracts containing it has been evaluated using various standard in vitro models. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used to assess antioxidant activity, where the compound's ability to donate a hydrogen atom and decolorize the DPPH solution is measured. bioline.org.brmdpi.com Inhibition of lipid peroxidation is another critical assay that demonstrates the protective effects of an antioxidant on cell membranes. While specific IC50 values for pure this compound are not always detailed, studies on extracts containing this compound and related triterpenoids confirm its antioxidant effects. researchgate.net

Assay TypeObserved Activity / MechanismSource
DPPH Radical ScavengingThis compound exhibits free radical scavenging activity, a property evaluated using standard DPPH assays. researchgate.net
Lipid Peroxidation InhibitionThe compound's antioxidant properties include the inhibition of lipid peroxidation, protecting cellular membranes from oxidative damage.

Anti-inflammatory Effects and Pathway Modulation

This compound has been shown to possess anti-inflammatory properties, suggesting its potential utility in conditions characterized by inflammation. ontosight.ai Its mechanisms involve the modulation of key inflammatory pathways and mediators.

In vitro studies have demonstrated that this compound can reduce the expression of inflammatory markers in cell lines. Research involving macrophages has evaluated the anti-inflammatory activity of this compound by measuring its effect on the production of nitric oxide (NO), a key inflammatory mediator. researchgate.net The overexpression of inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response, and its inhibition is a target for anti-inflammatory agents. nih.gov Natural compounds often exert their effects by modulating the activity of such pro-inflammatory enzymes. nih.gov

The anti-inflammatory action of this compound extends to the modulation of pro-inflammatory cytokines. Cytokines like Tumor Necrosis Factor-alpha (TNF-α) are central to initiating and amplifying the inflammatory cascade. d-nb.info Studies have shown that this compound can modulate the release of TNF-α in macrophages, indicating a direct influence on cytokine-mediated inflammation. researchgate.net This modulation is a critical mechanism, as many plant-derived anti-inflammatory compounds work by regulating the production of pro-inflammatory cytokines and inhibiting the signaling pathways that lead to their expression, such as the NF-κB pathway. nih.govresearchgate.netmdpi.com

Inflammatory Marker / CytokineCell Line / ModelObserved EffectSource
Nitric Oxide (NO)MacrophagesActivity evaluated through the measurement of NO release. researchgate.net
Tumor Necrosis Factor (TNF)MacrophagesActivity evaluated through the measurement of TNF release. researchgate.net

Antimicrobial Spectrum and Therapeutic Potential

This compound has demonstrated a broad spectrum of antimicrobial activities, encompassing both antibacterial and antifungal properties, positioning it as a compound of interest in the search for new natural antimicrobial agents.

This compound has shown efficacy against several pathogenic bacterial strains. Research has specifically highlighted its activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. researchgate.net One study reported that this compound exhibited a zone of growth inhibition of 5.50 mm against S. aureus. impactfactor.org It was also described as a more effective antibacterial agent against S. aureus compared to other compounds isolated from Calophyllum inophyllum. jcsp.org.pk

Notably, this compound has demonstrated promising activity against Neisseria meningitidis, a bacterium responsible for causing meningitis and other serious infections. researchgate.netgouv.qc.ca A study identified a minimum inhibitory concentration (MIC) value of 31.25 µg/mL for this compound against N. meningitides. researchgate.netmdpi.com

Bacterial StrainTypeFindingReference
Staphylococcus aureusGram-positiveZone of inhibition: 5.50 mm impactfactor.org
Neisseria meningitidesGram-negativeMIC: 31.25 µg/mL researchgate.netmdpi.com
Escherichia coliGram-negativeDemonstrated effectiveness researchgate.net
Corynebacterium diptheriaeGram-positiveZone of inhibition: 4.53 mm impactfactor.org

The antifungal potential of this compound has been explored, although with some conflicting results in the literature. One study reported that this compound exhibited inhibitory activity against a range of fungal species. impactfactor.org Specifically, it showed percentage inhibitions of 15.45% against Candida albicans, 25.93% against Rhizoctonia solani, 5.97% against Microsporum canis, and 1.90% against Fusarium oxisporum var. lycopersici. impactfactor.org Conversely, other studies have stated that this compound, along with inophynone, did not show significant antifungal activity against the tested fungal strains. jcsp.org.pkresearchgate.net

Fungal StrainInhibition (%)Reference
Candida albicans15.45% impactfactor.org
Rhizoctonia solani25.93% impactfactor.org
Microsporum canis5.97% impactfactor.org
Fusarium oxisporum var. lycopersici1.90% impactfactor.org

Given its demonstrated antibacterial and reported antifungal activities, this compound is considered a candidate for the development of new natural antimicrobial therapies. Its effectiveness against various pathogens, including antibiotic-resistant bacteria, underscores its therapeutic potential. impactfactor.orgresearchgate.net The antimicrobial properties of this compound and related triterpenes also suggest they could be beneficial for applications such as the treatment of wounds. impactfactor.org

Antiviral Properties

This compound has been investigated for its potential antiviral effects, particularly against the Human Immunodeficiency Virus (HIV). Research has shown that this compound exhibits anti-HIV replication activity in H9 lymphocyte cells, with an effective concentration reported to be greater than 10 μg/mL. mdpi.com

However, the precise mechanism of this antiviral action requires further clarification. Studies focusing on the inhibition of a specific viral enzyme, HIV-1 Reverse Transcriptase (RT), found that this compound was devoid of HIV-1 RT inhibitory activity. nih.govjst.go.jp This suggests that this compound's ability to inhibit HIV replication may occur through a different pathway that does not involve the direct inhibition of the reverse transcriptase enzyme. mdpi.comnih.govjst.go.jp

Anti-parasitic Activity

This compound has demonstrated activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. In one study, this compound, isolated from the stem bark of Endodesmia calophylloides, was evaluated against the W2 strain of P. falciparum. It exhibited an IC₅₀ value of 11.8 µM, indicating its potential as an antiplasmodial agent. nih.gov

Another investigation confirmed its activity against the chloroquine-resistant W2 strain of P. falciparum, reporting an IC₅₀ value of 15.0 µM. mdpi.com These findings suggest that this compound possesses moderate antiplasmodial properties worthy of further investigation. The compound was isolated alongside other triterpenoids, such as friedelin (B1674157), which also showed activity. nih.govmdpi.com

**Table 1: Antiplasmodial Activity of this compound Against *Plasmodium falciparum***

Strain IC₅₀ (µM) Source
W2 (chloroquine-resistant) 11.8 nih.gov
W2 (chloroquine-resistant) 15.0 mdpi.com

Enzyme Inhibitory Activities

The ability of this compound to inhibit specific enzymes has been explored in a limited number of studies. Research on friedelane (B3271969) triterpenoids isolated from the stem bark exudates of Maytenus macrocarpa, which included this compound, investigated their effects on aldose reductase. While a novel triterpene from the study showed weak activity, the specific inhibitory concentration for this compound was not detailed, suggesting its effect may be modest. nih.gov Further research is required to fully characterize the enzyme inhibitory profile of this compound.

Antiproliferative Activity and Cellular Impact

This compound has been identified as having moderate growth-inhibitory effects on specific leukemia cell lines. In a study evaluating compounds from Maytenus macrocarpa, this compound demonstrated moderate activity against the human promyelocytic leukemia cell line (HL-60), with a reported IC₅₀ value of 17.1 µM. mdpi.com In the same study, the related triterpenoid (B12794562) friedelin was less active, with an IC₅₀ of 48.5 µM against the same cell line. mdpi.com

Additionally, bioassay-guided fractionation of an extract from Pouzolzia indica identified 28-hydroxy-3-friedelanone (an alternative name for this compound) as an active compound against acute leukemic cell lines NB4 and HT93A. researchgate.net

Table 2: Growth Inhibitory Effects of this compound on Leukemia Cell Lines

Cell Line Cancer Type IC₅₀ (µM)
HL-60 Human Promyelocytic Leukemia 17.1

The cytotoxic potential of this compound has been evaluated against various human tumor cell lines. An investigation into compounds isolated from Calophyllum brasiliense tested this compound against the K562 (chronic myelogenous leukemia), U251 (glioblastoma), and PC3 (prostate cancer) cell lines. researchgate.net While coumarins from the same plant showed significant cytotoxicity, the specific IC₅₀ values for this compound were not highlighted as being highly active in this particular study. researchgate.net

In another study focusing on friedelane triterpenoids from Maytenus macrocarpa, this compound was isolated, but its specific antitumor activity against a panel including P-388 (lymphoid neoplasm), A-549 (human lung carcinoma), HT-29 (human colon carcinoma), or MEL-28 (human melanoma) cell lines was not reported, as the focus was on a newly discovered triterpene. nih.gov

Table 3: Summary of In Vitro Cytotoxicity Studies for this compound

Cell Line Cancer Type Result Source
HL-60 Human Promyelocytic Leukemia Moderate cytotoxicity (IC₅₀ = 17.1 µM) mdpi.com
K562 Chronic Myelogenous Leukemia Tested, but not reported as highly active researchgate.net
U251 Glioblastoma Tested, but not reported as highly active researchgate.net
PC3 Prostate Cancer Tested, but not reported as highly active researchgate.net

Table 4: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 7330581

Structure Activity Relationship Sar and Molecular Modeling Studies

Structural Classification and Analog Comparisons

Canophyllol is classified as a pentacyclic triterpenoid (B12794562). naturalproducts.net Its structural framework is shared with other triterpenoids, allowing for comparative analyses that can shed light on the functional significance of specific chemical features.

This compound is built upon a friedelane-type triterpenoid backbone. nih.govresearchgate.net This core structure is a complex arrangement of five fused rings, which imparts a rigid and specific stereochemistry to the molecule. mdpi.com The friedelane (B3271969) skeleton is a key feature that distinguishes this compound and its close analogs from other classes of triterpenoids like oleanane, ursane, and lupane. researchgate.net The specific conformation and substituent arrangement on this backbone are critical in defining its interaction with biological targets.

To understand the structure-activity relationships of this compound, it is insightful to compare it with structurally related compounds.

Friedelin (B1674157): A fellow friedelane triterpene, friedelin possesses a ketone group at the C-3 position. mdpi.com In contrast, this compound has a hydroxyl group at this position. This difference in functional groups can significantly alter the compound's polarity and hydrogen bonding capacity, thereby influencing its biological activity. For instance, molecular docking studies have shown differences in binding energies when interacting with certain enzymes.

Epifriedelinol: This compound is a stereoisomer of this compound, also featuring a hydroxyl group at C-3 on the friedelane backbone. The spatial orientation of this hydroxyl group is a critical determinant of biological activity. Studies have indicated that even subtle changes in stereochemistry, as seen between this compound and epifriedelinol, can lead to variations in their potency against specific biological targets.

Lupeol (B1675499): Belonging to the lupane-type triterpenes, lupeol also has a hydroxyl group at C-3 but possesses a different five-ring scaffold compared to the friedelane structure of this compound. This fundamental difference in the carbon skeleton leads to distinct three-dimensional shapes and, consequently, different biological activity profiles. For example, their mechanisms in antidiabetic models have been shown to differ, with lupeol acting as a dual agonist for PPARδ/γ, while this compound's activity is linked to AMPK activation.

Canophyllic Acid: This compound is an oleanane-type triterpene carboxylic acid. Its structural deviation from the friedelane backbone of this compound, along with the presence of a carboxylic acid group, results in significantly different physicochemical properties and biological activities.

Strategies for Derivatization and Bioavailability Optimization

Despite its promising biological activities, the therapeutic potential of this compound can be limited by factors such as poor water solubility and low bioavailability. Chemical modification, or derivatization, is a key strategy to address these limitations.

One common approach to enhance the solubility and bioavailability of lipophilic natural products like this compound is the introduction of hydrophilic moieties. Glycosylation, the attachment of a sugar molecule, is a particularly effective strategy. jrespharm.com This modification can increase the water solubility of the parent compound without drastically altering the core triterpenoid structure that is often responsible for its bioactivity. The addition of a polar sugar group can improve its pharmacokinetic profile, potentially leading to better absorption and distribution in the body.

To evaluate the success of derivatization strategies, it is essential to monitor the resulting changes in the molecule's physicochemical properties.

LogP Calculations: The partition coefficient (LogP) is a measure of a compound's lipophilicity. nih.gov A lower LogP value generally indicates higher hydrophilicity. Calculating the LogP of this compound derivatives can provide an initial assessment of how modifications like glycosylation have altered its solubility profile.

In Vitro Caco-2 Permeability Assays: The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting human intestinal drug absorption. cn-bio.com These cells differentiate to form a monolayer with tight junctions, mimicking the intestinal epithelial barrier. cn-bio.com By measuring the rate at which a compound crosses this cell monolayer, a Caco-2 permeability assay can provide valuable insights into its potential for oral absorption. nih.govmdpi.com An increase in the apparent permeability coefficient (Papp) in this assay would suggest that the derivatization has successfully improved the compound's ability to be absorbed. mdpi.comresearchgate.net

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This method is instrumental in drug discovery for predicting the binding affinity and interaction between a small molecule (ligand) and a protein's binding site. mims.comguidetopharmacology.org

Computational docking studies have been employed to investigate the interaction of this compound with various protein targets. These in silico analyses provide insights into the binding affinity, which is often represented by a docking score in kcal/mol. A lower docking score generally indicates a more stable and favorable binding interaction between the ligand and the receptor. nih.gov

Research has shown the docking profiles of this compound with enzymes such as urate oxidase and tissue plasminogen activator. researchgate.net In a comparative molecular docking analysis, this compound was docked with urate oxidase (PDB ID: 1R4U), yielding a docking score of -2.573 kcal/mol. researchgate.net For the same receptor, the related triterpenoid friedelin showed a docking score of -2.251 kcal/mol. researchgate.net

Similarly, when docked with tissue plasminogen activator (PDB ID: 1A5H), this compound exhibited a docking score of -3.973 kcal/mol. researchgate.net In comparison, friedelin had a docking score of -4.241 kcal/mol against this target. researchgate.net These findings suggest differential binding affinities of these compounds to these specific receptors.

Table 1: Molecular Docking Profiles of this compound and Friedelin

CompoundTarget Receptor (PDB ID)Docking Score (kcal/mol)
This compoundUrate Oxidase (1R4U)-2.573 researchgate.net
FriedelinUrate Oxidase (1R4U)-2.251 researchgate.net
This compoundTissue Plasminogen Activator (1A5H)-3.973 researchgate.net
FriedelinTissue Plasminogen Activator (1A5H)-4.241 researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a relationship between the chemical structures of a series of compounds and their biological activities. fishersci.cawikipedia.org These models use physicochemical properties or theoretical molecular descriptors to predict the activity of new, untested chemicals. fishersci.ca The fundamental principle of QSAR is that the variation in the biological activity of a group of compounds is dependent on the changes in their molecular features. nih.gov

The process of developing a QSAR model involves several key steps: selecting a dataset of compounds with known activities, calculating molecular descriptors (which can be constitutional, topological, electrostatic, or quantum-chemical), building a mathematical model using statistical methods, and validating the model's predictive power. nih.govsigmaaldrich.com QSAR is a vital tool in drug discovery, aiding in the optimization of lead compounds and the design of new molecules with enhanced efficacy and better safety profiles. sigmaaldrich.com While specific QSAR studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the principles of QSAR can be applied to its structural class to explore the relationships between the triterpenoid scaffold and its various biological activities.

Molecular Dynamics Simulations in Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. hznu.edu.cnresearchgate.net In the context of drug discovery and molecular biology, MD simulations provide detailed insights into the dynamic behavior of biomolecular systems, such as proteins and their complexes with ligands. hznu.edu.cn This technique can reveal conformational changes, binding pathways, and the stability of ligand-protein interactions that are often not apparent from static models like those produced by molecular docking. researchgate.netwikidata.org

By simulating the interactions over a period, MD can be used to refine docking poses, calculate binding free energies with higher accuracy, and understand the role of solvent molecules in the binding process. researchgate.netthegoodscentscompany.com The simulations offer a dynamic view of how a ligand like this compound might interact with its target protein, highlighting key amino acid residues involved in maintaining the stability of the complex. bohrium.com Although specific MD simulation studies for this compound were not identified in the available research, this computational approach represents a critical step for validating and deeply understanding the stability and dynamics of its interaction with protein targets identified through methods like molecular docking. hznu.edu.cnthegoodscentscompany.com

Compound and PubChem CID Table

Advanced Analytical Techniques for Canophyllol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the complete structure of organic molecules like canophyllol. jchps.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

¹H NMR spectra reveal the chemical environment of each proton in the molecule, including the number of different types of protons and their relative positions. For this compound, the ¹H NMR spectrum shows characteristic signals for its numerous methyl groups, as well as methylene and methine protons within its fused ring system. researchgate.netmost.gov.bd

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.gov The spectrum of this compound displays 30 distinct carbon resonances, which is consistent with its molecular formula. most.gov.bd A key signal is observed for the carbonyl carbon of the ketone group in the A-ring. most.gov.bd Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, which is crucial for piecing together the complex structure. most.gov.bd The DEPT experiment for this compound has indicated the presence of 8 methyls, 11 methylenes, 4 methines, and 7 quaternary carbons. most.gov.bd

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the final connectivity. These techniques reveal proton-proton couplings and short-range and long-range proton-carbon correlations, allowing for the unambiguous assignment of all signals and the complete structural elucidation of this compound.

¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

Atom ¹³C Chemical Shift (δ ppm) ¹H Chemical Shift (δ ppm)
1 22.3 1.70, 1.77
2 41.5 2.32, 2.41
3 213.2 -
4 58.2 2.26
5 42.1 -
23 6.8 0.90 (d, J=6.5 Hz)
24 14.7 0.75 (s)
25 18.7 0.89 (s)
26 32.1 1.03 (s)
27 35.0 1.07 (s)
28 69.8 1.20 (s)
29 35.6 0.98 (s)
30 30.0 1.02 (s)

Note: Data compiled from various spectroscopic studies. Specific assignments may vary slightly between sources.

Mass Spectrometry (MS) Techniques (e.g., EI-MS, HR-ESIMS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through fragmentation analysis. spectrabase.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is particularly vital for establishing the precise elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound, the exact mass has been determined to be 442.381081 g/mol , which corresponds to the molecular formula C₃₀H₅₀O₂. spectrabase.com

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to fragment in a reproducible pattern. The resulting mass spectrum shows a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern is like a fingerprint for the molecule and provides valuable clues about its structure, such as the loss of methyl groups or water.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. jfda-online.comnih.gov This hyphenated technique is extremely useful for analyzing complex mixtures, such as plant extracts, to identify and quantify this compound. mdpi.com In an LC-MS/MS experiment, this compound is first separated from other components in the extract. The isolated compound is then ionized, and its molecular ion is selected and fragmented to produce a daughter ion spectrum, which confirms its identity. jfda-online.com

Mass Spectrometry Data for this compound

Technique Information Provided Observed Value
Molecular Formula Elemental Composition C₃₀H₅₀O₂
HR-ESIMS Exact Mass of [M+H]⁺ Ion 442.381081
EI-MS Molecular Ion Peak (M⁺) m/z 442

| EI-MS | Key Fragment Ion | m/z 411 ([M-CH₂OH]⁺) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. thermofisher.com This technique is used to identify the presence of chromophores—parts of a molecule that absorb light—which can indicate certain functional groups. thermofisher.com

The UV-Vis spectrum of this compound is characterized by an absorption maximum (λmax) that is indicative of the n→π* electronic transition of its carbonyl (ketone) functional group. While compounds with extensive conjugated systems, like chlorophylls or carotenoids, show strong absorptions at longer wavelengths, the isolated ketone in this compound results in a weaker absorption at a shorter wavelength, typically in the range of 280-300 nm. fdbio-rptu.de This absorption helps to confirm the presence of the carbonyl group within the triterpenoid (B12794562) structure.

UV-Vis Absorption Data for this compound

Chromophore Electronic Transition Typical λmax (nm)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net

The IR spectrum of this compound provides direct evidence for its key functional groups. A strong, sharp absorption band is typically observed in the region of 1705-1725 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a saturated six-membered ring ketone. Additionally, a broad absorption band in the region of 3200-3600 cm⁻¹ confirms the presence of the O-H (hydroxyl) group, indicating the alcohol functionality in the molecule. The spectrum also shows characteristic C-H stretching and bending vibrations for the alkane backbone.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
Hydroxyl (O-H) Stretching 3200 - 3600 (broad)
Alkane (C-H) Stretching 2850 - 2960

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for the qualitative analysis of compounds. It is often employed in the initial stages of phytochemical investigation to separate components of a plant extract and to monitor the progress of column chromatography purification.

In the analysis of this compound, a TLC plate coated with a stationary phase, typically silica gel, is used. The plant extract is spotted onto the plate, which is then placed in a sealed chamber containing a suitable mobile phase (a solvent or mixture of solvents, such as petroleum ether and ethyl acetate). As the mobile phase ascends the plate via capillary action, it carries the components of the extract with it at different rates depending on their polarity and affinity for the stationary phase.

After development, the separated spots can be visualized under UV light (at 254 nm or 365 nm) or by spraying with a staining reagent (e.g., ceric sulfate solution followed by heating). The retention factor (Rf) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. By comparing the Rf value of a spot in the extract to that of an authentic this compound standard, a preliminary identification can be made. most.gov.bd This co-TLC method is a standard procedure for confirming the presence of a known compound in a mixture. most.gov.bd

Typical TLC Parameters for this compound Analysis

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Petroleum Ether : Ethyl Acetate (e.g., 8:2 v/v)
Visualization UV light (254 nm), Ceric sulfate spray and heat

| Typical Rf Value | ~0.4 - 0.5 (varies with exact solvent system) |

Future Directions and Research Gaps

Elucidating Underexplored Molecular Mechanisms

While canophyllol has been identified in various plant species, a comprehensive understanding of its molecular mechanisms of action is still in its infancy. biointerfaceresearch.comscispace.com Future research should focus on moving beyond preliminary bioactivity screenings to in-depth mechanistic studies. For instance, while some natural compounds are known to interfere with protein aggregation processes, such as those involving Amyloid-β peptides in neurodegenerative diseases, it is unknown if this compound possesses similar capabilities. nih.gov Investigating its direct interactions with key cellular targets, signaling pathways, and protein functions will be crucial. nih.govmdpi.com Techniques that can elucidate these interactions at a molecular level will be instrumental in defining its precise pharmacological profile. nih.gov

Development of Novel this compound Derivatives

The chemical scaffold of this compound presents an opportunity for the synthesis of novel derivatives with potentially enhanced or more specific biological activities. nih.govanalis.com.myekb.eg Medicinal chemistry approaches can be used to modify the this compound structure, aiming to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov By creating a library of this compound derivatives, researchers can explore structure-activity relationships, identifying the key functional groups responsible for its biological effects. ekb.egmdpi.com This strategy has been successfully applied to other natural products, leading to the development of compounds with improved therapeutic potential. nih.govmdpi.com

Integration of Multi-omics Data for Comprehensive Pathway Mapping

To gain a holistic understanding of this compound's biological effects, the integration of multi-omics data is essential. mdpi.comnih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to map the comprehensive pathways affected by this compound. plos.orgfrontlinegenomics.com Such an approach can reveal complex molecular interactions and provide a systems-level view of its mechanism of action, moving beyond a single-target perspective. mdpi.comresearchgate.net Platforms and tools designed for multi-omics data integration can help identify critical pathways and molecular networks associated with this compound's activity, offering insights that are not achievable through single-omics analysis alone. mdpi.complos.orgfrontlinegenomics.com This comprehensive mapping can help in understanding the transition from molecular interactions to phenotypic outcomes. nih.gov

Application of Advanced In Vitro Methodologies (e.g., Western Blot, Fluorescence Markers)

Advanced in vitro techniques are crucial for validating the molecular targets and pathways identified through other methods. Western blotting, for example, is a widely used technique to detect and quantify specific proteins, providing insights into post-translational modifications and protein expression levels. d-nb.info The use of fluorescent markers in western blotting offers several advantages, including the ability to multiplex (detect multiple proteins simultaneously) and enhanced quantitative accuracy. bio-rad.combiocompare.comjacksonimmuno.com These methods can be used to confirm the effect of this compound on specific protein targets within a cell. d-nb.infoazurebiosystems.com

Key steps in a typical Western Blotting procedure:

Sample preparation (protein extraction from cells or tissues).

Protein separation by size using gel electrophoresis.

Transfer of separated proteins to a membrane (e.g., PVDF or nitrocellulose).

Blocking of non-specific binding sites on the membrane.

Incubation with a primary antibody specific to the protein of interest.

Incubation with a secondary antibody conjugated to a fluorescent dye or an enzyme for detection.

Visualization and quantification of the protein bands. d-nb.info

Fluorescence-based detection, in particular, allows for more reproducible and quantitative measurements due to the linear nature of the signal. bio-rad.com

Translating Preclinical Findings for Research Probe Development

As the understanding of this compound's molecular targets and mechanisms of action grows, there is potential to develop it or its derivatives into research probes. nih.gov Small molecule probes are invaluable tools for studying biological processes and validating therapeutic targets. nih.gov A well-characterized probe with high selectivity for a specific target can be used to investigate the function of that target in health and disease. nih.gov The development of this compound-based probes could facilitate further research into the pathways it modulates and could potentially catalyze the translation of these preclinical findings into new therapeutic strategies. nih.gov

Q & A

Q. What are the established protocols for isolating and purifying Canophyllol from natural sources, and what methodological considerations ensure reproducibility?

this compound is typically isolated from Cratoxylum cochinchinense stems or leaves using ethanol or methanol extraction, followed by chromatographic techniques like column chromatography (silica gel) and HPLC . Key considerations include solvent polarity optimization, spectral validation (NMR, MS) for structural confirmation, and adherence to phytochemical reproducibility guidelines (e.g., recording retention factors and solvent systems) . For purity, tandem techniques like GC-MS or HPLC-DAD are recommended to rule out co-eluting impurities .

Q. How can researchers design preliminary in vitro assays to assess this compound’s antioxidant or antidiabetic activity?

Standard in vitro models include:

  • Antioxidant activity : DPPH radical scavenging and lipid peroxidation inhibition assays, with IC50 values compared to controls like ascorbic acid .
  • Antidiabetic activity : Glucose uptake assays in L6 myotubes or 3T3-L1 adipocytes, measuring GLUT4 translocation via immunofluorescence or Western blot . Ensure dose-response curves (e.g., 10–100 µM) and triplicate runs to minimize variability. Positive controls (e.g., metformin) and solvent controls (e.g., DMSO) are critical .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies (e.g., varying IC50 values)?

Contradictions often arise from differences in extraction methods, cell lines, or assay conditions. Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for in vitro assays (e.g., fixed incubation times, serum-free media).
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., solvent polarity affecting compound solubility) .
  • Cross-lab validation : Collaborate with independent labs to replicate results under controlled conditions .

Q. What advanced spectroscopic and computational methods can clarify this compound’s structural ambiguities or stereochemistry?

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .
  • DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate tautomeric forms .
  • 2D NMR (HSQC, HMBC) : Assign quaternary carbons and long-range couplings, critical for distinguishing isomers .

Q. How can researchers optimize this compound’s bioavailability through derivative synthesis, and what pharmacokinetic parameters should be prioritized?

  • Derivatization : Introduce hydrophilic groups (e.g., glycosylation) to enhance solubility while preserving the triterpenoid core. Monitor changes via LogP calculations and in vitro Caco-2 permeability assays .
  • Pharmacokinetics : Focus on AUC (area under the curve), t₁/₂ (half-life), and bioavailability (%F) in rodent models. Use LC-MS/MS for precise plasma concentration tracking .

Q. What statistical and experimental design frameworks are critical for validating this compound’s mechanism of action (e.g., AMPK/PPARγ pathways)?

  • PICO framework : Define P opulation (e.g., diabetic murine models), I ntervention (this compound dose), C omparison (metformin), O utcome (HbA1c reduction) .
  • Multi-omics integration : Combine transcriptomics (RNA-seq of PPARγ targets) and phosphoproteomics (AMPK phosphorylation sites) to map signaling networks .

Methodological Challenges

Q. What ethical and methodological standards are required when transitioning this compound from preclinical to clinical research?

  • Toxicity profiling : Conduct OECD-compliant acute/chronic toxicity studies in two mammalian species .
  • Clinical trial design : Phase I trials should include dose-escalation protocols with PK/PD monitoring. Ensure IRB approval and informed consent documentation .

Q. How can computational models (e.g., molecular docking) predict this compound’s off-target effects, and how should these predictions be validated?

  • Docking simulations : Use AutoDock Vina to screen against human protein databases (e.g., PDB). Prioritize targets with binding energies ≤ -7.0 kcal/mol .
  • Validation : Perform in vitro kinase inhibition assays (e.g., Eurofins Panlabs) for top predicted targets .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound’s pharmacological data to ensure reproducibility?

  • MIAME/MINSEVE guidelines : Detail extraction solvents, cell culture conditions, and statistical tests (e.g., ANOVA with post-hoc Tukey) .
  • Supplementary materials : Provide raw NMR spectra, HPLC chromatograms, and statistical code (R/Python scripts) .

Q. How should researchers address batch-to-batch variability in this compound isolation during multi-center studies?

  • Standard operating procedures (SOPs) : Define tolerances for key parameters (e.g., ≥95% purity via HPLC).
  • Inter-laboratory calibration : Use certified reference materials (CRMs) and shared QC samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.